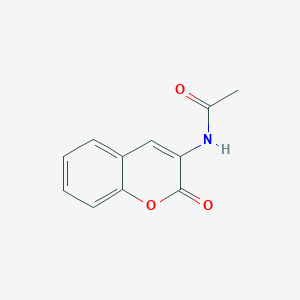

3-アセチルアミドクマリン

概要

説明

3-アセトアミドクマリンは、多くの植物に存在する天然化合物であるクマリンの誘導体です。抗酸化作用で知られており、さまざまな科学的用途で用いられています。 3-アセトアミドクマリンの分子式はC11H9NO3、分子量は203.19 g/molです .

2. 製法

3-アセトアミドクマリンは、いくつかの方法で合成できます。 一般的な合成経路の1つは、サリチルアルデヒドとN-アセチルグリシンとの反応が含まれます . この反応は通常、穏和な条件下で行われ、高い効率で目的の生成物を生成します。工業生産では、同様の合成経路がより大規模に用いられており、化合物の純度と一貫性が確保されています。

3. 化学反応の分析

3-アセトアミドクマリンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて行うことができます。

還元: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬がしばしば用いられます。

置換: 置換反応の一般的な試薬には、ハロゲンや求核剤が含まれます。

これらの反応から生成される主な生成物は、用いられる特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はクマリン環にさまざまな官能基を導入する可能性があります .

4. 科学研究の応用

3-アセトアミドクマリンは、科学研究において幅広い用途があります。

化学: さまざまなクマリン誘導体の合成における前駆体として使用されます。

生物学: この化合物は抗酸化作用を示し、酸化ストレスや細胞損傷に関連する研究に役立ちます。

科学的研究の応用

3-Acetamidocoumarin has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.

Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.

Industry: It is used as a matrix in MALDI TOF-MS analysis of polyethylene glycol samples.

作用機序

3-アセトアミドクマリンの作用機序には、さまざまな分子標的や経路との相互作用が関与します。抗酸化活性、フリーラジカルのスカベンジング、酸化ストレスの軽減を通じて効果を発揮することが知られています。 この活性は、細胞を損傷から保護し、細胞の恒常性を維持するために不可欠です .

6. 類似化合物の比較

3-アセトアミドクマリンは、次のような他のクマリン誘導体と比較できます。

3-アミノクマリン: 構造が似ていますが、アセトアミド基の代わりにアミノ基を持っています。

4-ヒドロキシクマリン: 抗凝固作用で知られています。

6-アセチルクマリン: 異なる官能基を持ち、反応性や用途が異なります。

生化学分析

Biochemical Properties

It is known that 3-Acetamidocoumarin plays an important role in biology and medicine . It has physiological effects and has been used for research of various diseases such as burns, brucellosis-rheumatic diseases, and cancer

Cellular Effects

Some studies suggest that coumarin derivatives, which 3-Acetamidocoumarin is a part of, show cytotoxic activity against lung, colon, and breast cancer cell lines

Molecular Mechanism

It is known that coumarins can interact with DNA by means of intercalation between two base pairs of DNA . There they form cross linkage between two chains of DNA molecule, which is responsible for the carcinogenic and mutagenic effects

Temporal Effects in Laboratory Settings

It is known that 3-Acetamidocoumarin is a solid substance that is stored at room temperature

準備方法

3-Acetamidocoumarin can be synthesized through several methods. One common synthetic route involves the reaction of salicylaldehyde with N-acetylglycine . This reaction typically occurs under mild conditions and yields the desired product with high efficiency. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

化学反応の分析

3-Acetamidocoumarin undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the coumarin ring .

類似化合物との比較

3-Acetamidocoumarin can be compared with other coumarin derivatives such as:

3-Aminocoumarin: Similar in structure but with an amino group instead of an acetamido group.

4-Hydroxycoumarin: Known for its anticoagulant properties.

6-Acetylcoumarin: Another derivative with different functional groups affecting its reactivity and applications.

The uniqueness of 3-acetamidocoumarin lies in its specific functional groups, which confer distinct chemical properties and biological activities .

特性

IUPAC Name |

N-(2-oxochromen-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYLCCJIDYSFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228528 | |

| Record name | 3-Acetamidocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-30-6 | |

| Record name | 3-Acetamidocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 779-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetamidocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key advantage of the novel synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (6) using 3-acetamidocoumarin as an intermediate?

A1: The novel synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (6) utilizing 3-acetamidocoumarin as an intermediate eliminates the need for separating structural isomers during the reaction sequence. [] This streamlines the synthesis process compared to previously reported methods. []

Q2: How can 3-acetamidocoumarins be used to synthesize more complex heterocyclic structures?

A2: 3-Acetamidocoumarins serve as valuable precursors in synthesizing π-extended N-heterocycles, including pyrrolo-coumarin cores. [] This synthesis involves a rhodium(III)-catalyzed C-H activation reaction with internal alkynes, utilizing the -COCH3 group in 3-acetamidocoumarins as a traceless directing group. [] The resulting pyrrolo-coumarins can be further functionalized through subsequent C-H and N-H coupling reactions, leading to diverse and complex heterocyclic structures. []

Q3: What is a simple and efficient method for synthesizing 3-aminocoumarins on a large scale?

A3: 3-Aminocoumarins can be synthesized efficiently on a large scale by treating 3-acetamidocoumarins with sulfuric acid. [] This method offers a straightforward approach for obtaining this valuable coumarin derivative.

Q4: How does the photochemical reactivity of coumarin differ from that of α-pyrone and 2(5H)-furanone?

A4: While α-pyrone, 2(5H)-furanone, and coumarin can all undergo ring-opening and ring-contraction reactions upon UV irradiation, coumarin exhibits an additional photochemical pathway. [] Specifically, coumarin can undergo photodecomposition to form benzofurane and carbon monoxide, a reaction observed in the gaseous phase. [] This distinct reactivity highlights the influence of the benzene ring fused to the lactone moiety in coumarin.

Q5: Are there any notable applications of the synthesized pyrrolo-coumarin compounds?

A5: Research suggests that at least one pyrrolo-coumarin derivative, compound 3da, demonstrates potential as a fluorescent sensor for differentiating between Cr(III) and Cr(VI) ions. [] This finding highlights the potential of these compounds in environmental monitoring and analytical chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)